An In-Depth Technical Guide to 3-bromo-N-cyclopropylpyridin-2-amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-bromo-N-cyclopropylpyridin-2-amine: Synthesis, Properties, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-N-cyclopropylpyridin-2-amine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The unique structural combination of a 2-aminopyridine core, a bromine substituent at the 3-position, and an N-cyclopropyl group imparts specific electronic and conformational properties that make it a valuable building block for the synthesis of novel therapeutic agents. This document details its synthesis, characterization, and potential applications, offering insights for its strategic utilization in research and development.
Chemical and Physical Properties
The properties of 3-bromo-N-cyclopropylpyridin-2-amine are summarized in the table below. These have been determined through a combination of experimental data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂ | - |
| Molecular Weight | 213.08 g/mol | |
| CAS Number | 1508445-19-9 | |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | [1] |
| Purity | Typically >95% | |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C. |
Synthesis and Reactivity
The synthesis of 3-bromo-N-cyclopropylpyridin-2-amine can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and desired scale. A common and effective approach is the nucleophilic aromatic substitution (SNAr) or the Buchwald-Hartwig amination of a suitable di-substituted pyridine.
A plausible and frequently utilized synthetic pathway involves the reaction of 2,3-dibromopyridine with cyclopropylamine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack facilitates the selective substitution by cyclopropylamine.
Caption: General synthetic scheme for 3-bromo-N-cyclopropylpyridin-2-amine.
The reactivity of 3-bromo-N-cyclopropylpyridin-2-amine is primarily dictated by the pyridine ring, the amino group, and the bromine atom. The pyridine nitrogen and the exocyclic amine are basic and can be protonated. The bromine atom at the 3-position is susceptible to displacement by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at this position, making it a versatile intermediate for library synthesis in drug discovery programs.
Experimental Protocols
Synthesis of 3-bromo-N-cyclopropylpyridin-2-amine
Objective: To synthesize 3-bromo-N-cyclopropylpyridin-2-amine from 2,3-dibromopyridine and cyclopropylamine.
Materials:
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2,3-Dibromopyridine
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Cyclopropylamine
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Ligand (e.g., Xantphos)
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Base (e.g., Sodium tert-butoxide)
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Anhydrous solvent (e.g., Toluene or Dioxane)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dibromopyridine (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
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Add the anhydrous solvent to the flask.
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Add cyclopropylamine (1.2 equivalents) and the base (1.5 equivalents).
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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After completion, cool the reaction mixture to room temperature.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 3-bromo-N-cyclopropylpyridin-2-amine.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show signals for the pyridine ring protons, the cyclopropyl protons, and the amine proton.
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Mass Spectrometry (MS): Mass spectral analysis should be performed to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
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High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final product.
Applications in Drug Development
The 3-bromo-N-cyclopropylpyridin-2-amine scaffold is a valuable pharmacophore in drug discovery. The 2-aminopyridine moiety is a common feature in many biologically active compounds, and the cyclopropyl group can impart favorable properties such as increased metabolic stability, improved potency, and enhanced membrane permeability. The bromine atom serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
This compound is a key intermediate in the synthesis of inhibitors for various therapeutic targets, including kinases, which are implicated in cancer and inflammatory diseases.
Caption: Role of 3-bromo-N-cyclopropylpyridin-2-amine in drug discovery.
Safety and Handling
3-bromo-N-cyclopropylpyridin-2-amine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
References
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PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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The University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
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ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
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NextSDS. 3-broMo-2-cyclopropylpyridine — Chemical Substance Information. [Link]
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NIH National Center for Biotechnology Information. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. [Link]
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MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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PubMed. 3-Bromo-pyridin-2-amine. [Link]
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PubChem. 2-Bromo-3-cyclopropylpyridine. [Link]
